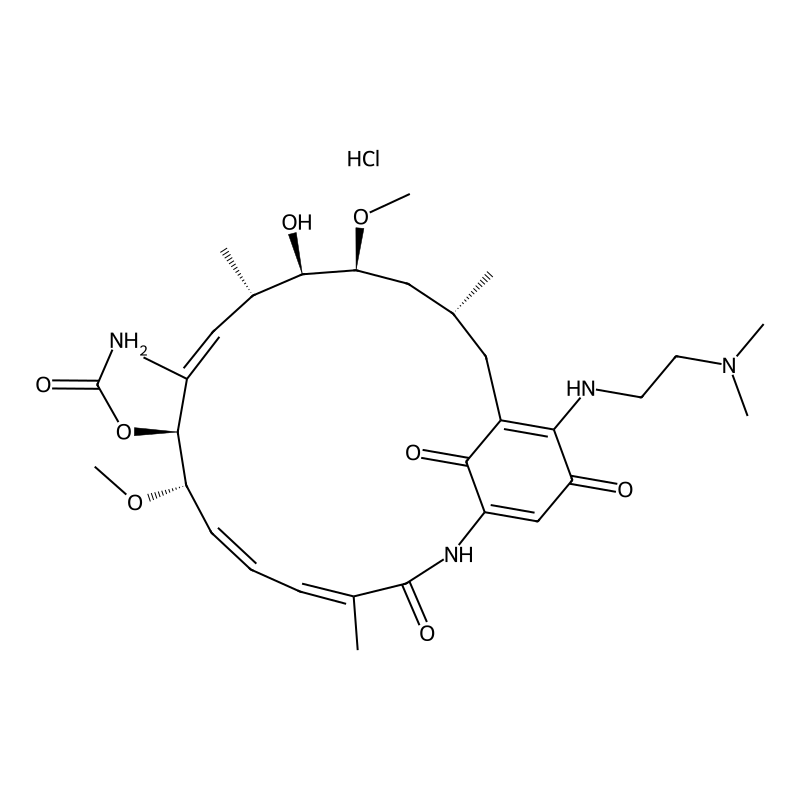

Alvespimycin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Alvespimycin hydrochloride, also known as KOS-1022 or 17-DMAG, is a small molecule currently being investigated in scientific research for its potential as a cancer therapeutic. Its primary mechanism of action lies in its ability to inhibit Heat Shock Protein 90 (HSP90) [].

How Does it Work?

HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and function of various client proteins. These client proteins often include oncogenes, or cancer-promoting proteins, that are essential for tumor cell survival and proliferation []. By inhibiting HSP90, Alvespimycin hydrochloride disrupts the proper folding and function of these client proteins, leading to their degradation and ultimately, cancer cell death [].

Research Applications in Cancer

The potential of Alvespimycin hydrochloride as an anti-cancer agent is being explored in various scientific research settings:

Combination therapy

Researchers are investigating the effectiveness of combining Alvespimycin hydrochloride with other chemotherapeutic drugs or targeted therapies. The rationale behind this approach is that by targeting multiple pathways essential for cancer cell survival, the combination could lead to a more potent therapeutic effect [, ].

Overcoming drug resistance

Cancer cells can develop resistance to conventional therapies. Studies are exploring whether Alvespimycin hydrochloride can help overcome this resistance by targeting HSP90, a protein involved in the survival of cancer cells with mutations in other pathways [].

Targeting specific cancers

Research is ongoing to determine the efficacy of Alvespimycin hydrochloride against specific types of cancer. These studies aim to identify cancers that are particularly dependent on HSP90 for survival, potentially leading to more personalized treatment options [].

Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). It is a derivative of the benzoquinone antibiotic geldanamycin and is characterized by its water-solubility, making it suitable for various therapeutic applications. The chemical formula for alvespimycin hydrochloride is CHClNO, and it has a molecular weight of approximately 653.21 g/mol. This compound has shown significant potential in treating various cancers, including ovarian, prostate, melanoma, and non-small-cell lung cancer, due to its ability to disrupt the function of oncogenic proteins by inhibiting HSP90 .

Alvespimycin hydrochloride binds competitively to the ATP-binding pocket of HSP90, preventing ATP hydrolysis, a crucial step for HSP90 function []. This disrupts the chaperone activity of HSP90, leading to the degradation of its client proteins, many of which are essential for cancer cell survival and proliferation [, ]. Examples of such client proteins include kinases and transcription factors involved in cell cycle regulation and signal transduction [].

Alvespimycin hydrochloride primarily functions through its interaction with the ATP-binding site of HSP90. This binding leads to the inhibition of HSP90's chaperone function, which is critical for the proper folding and stability of numerous client proteins involved in cancer progression. The compound undergoes redox cycling catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive quinones and hydroquinones. These metabolic products can further interact with cellular macromolecules, potentially enhancing its anticancer activity .

Alvespimycin hydrochloride exhibits a range of biological activities primarily through its action as an HSP90 inhibitor. By targeting HSP90, it promotes the degradation of various client proteins that are often overexpressed or mutated in tumors, such as BRAF, Her-2, and EGFR. The compound has demonstrated an IC50 value of approximately 62 nM in inhibiting HSP90 activity. Furthermore, alvespimycin enhances the efficacy of other treatments by increasing the sensitivity of cancer cells to therapies like telomerase inhibition .

The synthesis of alvespimycin hydrochloride involves several steps starting from geldanamycin. Key steps include:

- Modification of Geldanamycin: Introduction of a dimethylaminoethyl group at the 17-position to enhance solubility and reduce hepatotoxicity.

- Hydrochloride Salt Formation: Conversion to hydrochloride salt to improve stability and solubility in aqueous solutions.

The synthetic pathway typically employs organic solvents and requires careful control of reaction conditions to ensure high yield and purity .

Alvespimycin hydrochloride is primarily investigated for its applications in oncology as an antitumor agent. Its notable applications include:

- Treatment of solid tumors across various cancer types.

- Potential use in combination therapies to enhance the effectiveness of existing cancer treatments.

- Research into its anti-inflammatory properties through modulation of signaling pathways like NF-κB .

Interaction studies have shown that alvespimycin hydrochloride can significantly alter the pharmacodynamics of other anticancer agents. For instance, it has been found to enhance the activity of telomerase inhibitors in preclinical models. Additionally, studies indicate that alvespimycin has minimal protein binding and low metabolic liability compared to other HSP90 inhibitors, making it a promising candidate for clinical use .

Alvespimycin hydrochloride shares structural and functional similarities with several other compounds that inhibit HSP90. Notable similar compounds include:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Tanespimycin | HSP90 inhibitor | Higher metabolic liability; less water-soluble |

| IPI-504 | HSP90 inhibitor | More potent but associated with higher toxicity |

| PU-H71 | HSP90 inhibitor | Exhibits selectivity for certain tumor types |

Uniqueness: Alvespimycin hydrochloride stands out due to its improved pharmacokinetic properties such as higher water solubility, reduced hepatotoxicity, and enhanced oral bioavailability compared to its predecessors like tanespimycin .

Semi-synthetic Pathways from Geldanamycin Precursors

Alvespimycin hydrochloride, chemically known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride, represents a significant advancement in the semi-synthetic modification of geldanamycin [1] [2]. The compound is derived through nucleophilic substitution at the 17-position of geldanamycin, where the methoxy group serves as a vinylogous ester leaving group that exhibits inherent reactivity toward nucleophilic attack [3].

The semi-synthetic pathway involves the addition-elimination mechanism at the C-17 position of the geldanamycin benzoquinone moiety [4] [5]. This transformation proceeds through initial 1,4-Michael conjugate addition of 2-dimethylaminoethylamine to the benzoquinone system, followed by elimination to restore aromaticity. The synthetic procedure typically employs geldanamycin as the starting material dissolved in 1,2-dichloroethane, with the addition of 2-dimethylaminoethylamine at room temperature [6]. The reaction progress can be monitored by thin-layer chromatography, as geldanamycin exhibits a characteristic bright yellow color while the product alvespimycin displays a distinctive purple coloration [7].

The conversion follows a well-established synthetic route where 0.2 millimoles of 2-dimethylaminoethylamine is added to a solution containing 0.1 millimoles of geldanamycin in 4 milliliters of 1,2-dichloroethane [6]. The mixture is stirred at 20 degrees Celsius until complete consumption of the starting material, as indicated by thin-layer chromatographic analysis. Product purification is achieved through flash chromatography or reversed-phase high-pressure liquid chromatography, yielding alvespimycin as a purple solid [6].

This semi-synthetic approach offers several advantages over total synthesis, including improved efficiency, reduced synthetic complexity, and utilization of the natural product scaffold that has been optimized through biosynthetic evolution. The methodology has enabled the preparation of a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogues for structure-activity relationship studies [4].

Key Synthetic Challenges in Macrocyclic Formation

The construction of the 19-membered macrolactam ring system presents significant synthetic challenges that are characteristic of macrocyclic natural product synthesis [8] [9]. The primary difficulties stem from the thermodynamic and kinetic factors that favor competing intermolecular reactions over the desired intramolecular cyclization [10] [11].

The macrocyclization process encounters several fundamental obstacles. First, the ring-closing reaction involves the formation of bonds between functional groups that must be positioned in close proximity despite the conformational flexibility of the linear precursor [9]. The entropy penalty associated with constraining a flexible linear molecule into a cyclic conformation significantly reduces the effective molarity of the reactive termini [12]. Additionally, the competing intermolecular polymerization reactions become increasingly problematic as the concentration of the cyclization precursor increases [13].

Temperature effects play a crucial role in macrocyclic formation efficiency. Higher temperatures increase molecular motion and conformational flexibility, which can either facilitate or hinder ring closure depending on the specific structural features of the precursor [14]. The optimal temperature represents a balance between providing sufficient thermal energy for bond formation while minimizing unproductive conformational changes that separate the reactive termini.

Solvent selection profoundly influences macrocyclization success. Polar protic solvents can stabilize charged intermediates and facilitate proton transfer processes, while aprotic solvents may favor different reaction pathways [12]. The solvent also affects the conformational preferences of the linear precursor through solvation of polar functional groups and hydrophobic interactions.

The high dilution principle has emerged as a fundamental strategy for promoting intramolecular cyclization over intermolecular polymerization [15] [16]. This approach reduces the probability of bimolecular encounters between different molecules while maintaining the effective concentration for unimolecular cyclization. Typical concentrations for macrocyclization reactions range from 0.001 to 0.01 molar, with some systems requiring even greater dilution [9].

Strategic use of protecting groups becomes essential for successful macrocyclization. These groups serve multiple functions: they prevent unwanted side reactions during ring formation, modulate the conformational preferences of the linear precursor, and can be designed to direct the cyclization toward the desired regioisomer [8]. The timing of protecting group installation and removal must be carefully orchestrated to maintain synthetic efficiency.

Structure-Activity Relationship Studies of Position 17 Modifications

Comprehensive structure-activity relationship studies have revealed that modifications at the 17-position of geldanamycin significantly influence both biological activity and pharmacological properties [5] [17] [18]. The 17-position represents a critical site for optimization due to its exposure to the solvent environment when the molecule is bound to heat shock protein 90, allowing for extensive structural modifications without disrupting the core protein-ligand interactions [19].

The replacement of the 17-methoxy group with various amino substituents has yielded compounds with enhanced water solubility and improved pharmacological profiles compared to the parent geldanamycin [4] [18]. Systematic studies examining over sixty 17-alkylamino derivatives have established key structural requirements for maintaining heat shock protein 90 binding affinity while improving drug-like properties [4].

Compounds bearing rigid cyclic arms at the 17-position, such as piperidyl and cyclohexyl groups, demonstrate superior potency compared to flexible aliphatic chains [5]. The presence of hydrogen bond acceptor functionality, particularly carbonyl groups, within the 17-substituent enhances binding affinity and cellular activity. Optimal lipophilicity values, as measured by calculated logarithmic partition coefficients around 3, correlate with improved cellular penetration and biological activity [5].

The stereochemistry of substituents at the 17-position significantly affects biological activity. Studies with tetrahydrofurfurylamino derivatives have shown that the 2'-S configuration exhibits markedly superior activity compared to the corresponding 2'-R and 2'-S,R epimers [20]. This stereochemical preference suggests specific spatial requirements for optimal heat shock protein 90 binding.

Linear alkyl chains of varying lengths have been extensively investigated to determine optimal spacing between the geldanamycin core and terminal functional groups [21]. Compounds with 3,6-dioxa-8-aminooctanediamino linkers have shown promising activity, with the most potent derivative exhibiting an inhibitory concentration of 1.5 micromolar against MDA-MB-231 breast cancer cells and a dissociation constant of 1.14 micromolar for heat shock protein 90 binding [21].

The incorporation of polar functional groups at the terminus of 17-substituents has proven effective for enhancing water solubility without compromising biological activity. Phosphate esters and quaternary ammonium salts represent successful examples of this approach [20] [6]. These modifications address the formulation challenges associated with the poor aqueous solubility of geldanamycin while maintaining the essential pharmacophoric elements.

Structure-activity relationship studies have also revealed that modifications affecting the overall molecular conformation can significantly impact activity [22]. Compounds that promote adoption of the closed "C-clamp" conformation, which resembles the protein-bound state, generally exhibit enhanced potency compared to those favoring extended conformations [22] [14].

Analytical Characterization of Synthetic Intermediates

The analytical characterization of synthetic intermediates in alvespimycin hydrochloride synthesis requires sophisticated spectroscopic and chromatographic techniques to ensure structural verification and purity assessment [23] [24] [25]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about molecular connectivity and stereochemistry [26] [24].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that allow for unambiguous identification of synthetic intermediates [24]. The ansamycin core structure exhibits distinctive chemical shifts, including the aromatic protons of the benzoquinone moiety appearing in the 6.5-7.0 parts per million region, and the characteristic methyl groups of the macrocyclic backbone displaying well-resolved signals between 1.0-2.5 parts per million [24]. The 17-position substituent introduction can be readily monitored through the appearance of new signals corresponding to the dimethylaminoethyl chain.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly useful for confirming the substitution pattern of the benzoquinone ring system and the stereochemistry of the macrocyclic backbone [24]. The carbonyl carbons of the quinone moiety typically appear around 180-190 parts per million, while the aliphatic carbons of the ansa chain show characteristic chemical shifts that reflect their local chemical environment [26].

High-resolution mass spectrometry serves as an essential tool for molecular formula confirmation and detection of synthetic impurities [23] [27]. Electrospray ionization mass spectrometry has proven particularly effective for analyzing geldanamycin derivatives, providing both molecular ion peaks and characteristic fragmentation patterns that aid in structural verification [23]. The molecular ion for alvespimycin appears at mass-to-charge ratio 617 (M+H)+, with characteristic fragment ions corresponding to loss of the dimethylaminoethyl substituent [27].

High-performance liquid chromatography analysis enables both purity assessment and enantiomeric analysis of synthetic intermediates [28] [20]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases provides excellent separation of geldanamycin derivatives [28]. The characteristic ultraviolet absorption at 254 nanometers allows for sensitive detection, while the distinct purple coloration of 17-amino derivatives provides visual confirmation of successful substitution [28].

Liquid chromatography-tandem mass spectrometry has emerged as a powerful technique for metabolite identification and structural characterization of oxidative transformation products [29]. This approach has proven particularly valuable for characterizing the biotransformation pathways of alvespimycin, revealing hydroxylation and demethylation products that provide insights into the metabolic stability of synthetic intermediates [29].

Infrared spectroscopy provides valuable functional group identification, particularly for monitoring the conversion of starting materials to products [24]. The characteristic carbonyl stretching frequencies of the quinone moiety appear around 1650-1700 wavenumbers, while the formation of the 17-amino derivative can be confirmed through the appearance of nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers [27].

X-ray crystallography, when suitable crystals can be obtained, provides definitive structural confirmation including absolute stereochemistry [22] [30]. Crystal structures of geldanamycin derivatives have revealed important conformational information, including the tendency of 19-substituted analogues to adopt closed cis-amide conformations in the solid state, contrasting with the trans-amide conformations observed for unsubstituted compounds [22].

Adenosine Triphosphate-Binding Domain Interaction Dynamics

Alvespimycin hydrochloride exerts its inhibitory effects on Heat Shock Protein 90 through competitive binding at the N-terminal adenosine triphosphate-binding domain [1] [2]. The compound demonstrates potent inhibition with an inhibitory concentration 50 of 62 nanomolar, establishing it as a highly effective Heat Shock Protein 90 antagonist [2]. The molecular weight of 653.2 grams per mole and molecular formula C32H49ClN4O8 provide the structural foundation for its binding interactions [3] [4].

The adenosine triphosphate-binding site within Heat Shock Protein 90 consists of a deep hydrophobic pocket located on the helical face of the N-terminal domain [5]. This pocket is lined predominantly by hydrophobic residues and accommodates bound nucleotides through extensive interactions with protein residues and highly ordered solvent molecules [5]. Critical residues involved in adenosine triphosphate binding include Aspartate 79, which forms direct hydrogen bonds with the adenine base, and Aspartate 93, which is essential for nucleotide binding affinity [6]. Glutamate 47 plays a crucial role in adenosine triphosphate hydrolysis, while Arginine 380 in the middle domain catalytic loop interacts with the gamma-phosphate of adenosine triphosphate to promote hydrolysis [6] [7].

Alvespimycin disrupts these critical interactions by occupying the same binding pocket as adenosine triphosphate [5]. The competitive inhibition prevents the normal conformational changes associated with nucleotide binding, particularly the closure of the adenosine triphosphate lid segment comprising residues 100-121 [5] [8]. This lid segment undergoes nearly 180-degree movement from its open conformation to fold over the bound nucleotide, cradling the gamma-phosphate through main-chain hydrogen bonding interactions [5]. Alvespimycin binding blocks this essential conformational transition, maintaining the Heat Shock Protein 90 N-terminal domain in an inactive state.

The binding of alvespimycin also disrupts the magnesium coordination that normally occurs with adenosine triphosphate binding [5]. In the native state, an octahedrally coordinated magnesium ion mediates interactions between the alpha and beta phosphates of adenosine triphosphate and the protein [5]. By preventing adenosine triphosphate binding, alvespimycin eliminates this critical metal coordination, further destabilizing the active conformation of Heat Shock Protein 90.

Kinetic studies reveal that alvespimycin binding is characterized by slow dissociation rates, consistent with its high binding affinity [9]. The compound induces conformational rigidity in the adenosine triphosphate-binding domain, as demonstrated by nuclear magnetic resonance studies showing reduced conformational exchange in key structural elements [9]. This stabilization of the inactive conformation contributes to the sustained inhibitory effects of alvespimycin even after brief exposure periods.

Structural Basis of Heat Shock Protein 90-Chaperone Complex Disruption

The inhibition of Heat Shock Protein 90 by alvespimycin fundamentally disrupts the chaperone complex assembly and function through multiple structural mechanisms [7]. Heat Shock Protein 90 functions as a homodimer with each monomer consisting of three distinct domains: the N-terminal adenosine triphosphate-binding domain, the middle domain connected via an unstructured charged linker, and the C-terminal dimerization domain [7]. The chaperone cycle depends on coordinated conformational changes involving transient N-terminal domain dimerization upon adenosine triphosphate binding [8] [5].

Under normal conditions, adenosine triphosphate binding promotes movement of the lid segment within each N-terminal domain, exposing surface residues involved in transient dimerization [7]. This dimerization brings the two N-terminal domains into intimate contact, forming a second interface beyond the constitutive C-terminal dimerization [5]. The resulting "closed and twisted" conformation represents the catalytically competent state committed to adenosine triphosphate hydrolysis [10].

Alvespimycin binding prevents this critical N-terminal dimerization by maintaining the adenosine triphosphate-binding domains in an open, inactive conformation [8] [5]. The compound stabilizes a state where the N-terminal domains remain separated, unable to form the productive dimer interface required for chaperone activity [9]. This disruption is particularly significant because the complete Heat Shock Protein 90 protein is required for adenosine triphosphatase activity, and the isolated N-terminal domain alone exhibits no detectable adenosine triphosphatase activity despite providing the majority of adenosine triphosphate binding affinity [6].

The structural disruption extends to the middle domain catalytic loop, which contains the conserved Arginine 380 residue essential for adenosine triphosphate hydrolysis [7]. In the active state, this loop moves to an open conformation allowing Arginine 380 to interact with the gamma-phosphate of adenosine triphosphate [7]. Alvespimycin binding prevents the conformational changes necessary for catalytic loop activation, maintaining it in the closed, inactive state [7].

Co-chaperone interactions are also severely compromised by alvespimycin treatment [11] [12]. The Heat Shock Protein 90 chaperone cycle involves sequential association with various co-chaperones including p23, Aha1, and Cell Division Cycle 37 [11]. These co-chaperones exhibit preferences for different conformational states of Heat Shock Protein 90 and regulate the progression through the chaperone cycle [11] [12]. Alvespimycin binding locks Heat Shock Protein 90 in a conformation incompatible with productive co-chaperone interactions, disrupting the normal cycle progression.

The inhibitor particularly affects the binding of p23, a co-chaperone that selectively binds to the adenosine triphosphate-bound state of Heat Shock Protein 90 [13]. Since alvespimycin prevents adenosine triphosphate binding, p23 cannot associate with the chaperone complex [6]. Similarly, the interaction with Aha1, which accelerates conformational transitions to the N-terminally associated state, is disrupted because alvespimycin prevents the conformational changes that Aha1 normally facilitates [11].

Proteasomal Degradation of Client Oncoproteins

The inhibition of Heat Shock Protein 90 by alvespimycin triggers the degradation of client oncoproteins through well-characterized proteasomal pathways [14] [15] [16]. Heat Shock Protein 90 client proteins include numerous oncogenic factors such as cyclin-dependent kinase 4, v-erb-b2 erythroblastic leukemia viral oncogene homolog 2, lymphocyte cell-specific protein-tyrosine kinase, and breakpoint cluster region-Abelson kinases [14] [15] [17]. These proteins depend on Heat Shock Protein 90 for proper folding, stabilization, and functional conformation [1] [14].

When Heat Shock Protein 90 function is compromised by alvespimycin, client proteins lose their chaperone support and become destabilized [18]. The primary degradation pathway involves the ubiquitin-proteasome system, where client proteins undergo polyubiquitination followed by degradation via the 26S proteasome [16] [18]. This process is mediated by the coordinated action of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).

The C-terminus of Heat Shock Protein 70-interacting protein emerges as a critical ubiquitin ligase in this process. Following Heat Shock Protein 90 inhibition, Heat Shock Protein 70 levels increase and form complexes with client proteins [18]. The C-terminus of Heat Shock Protein 70-interacting protein then facilitates the ubiquitination and subsequent proteasomal degradation of these Heat Shock Protein 70-bound clients. This mechanism explains the observed increase in Heat Shock Protein 70 expression following alvespimycin treatment, as Heat Shock Protein 70 serves not only as a stress response protein but also as a component of the degradation machinery.

Alternative degradation pathways also contribute to client protein elimination [16]. For specific clients such as inhibitor of kappa B kinase, autophagy-mediated degradation becomes the predominant pathway rather than proteasomal degradation [16]. This finding challenges the previous assumption that all Heat Shock Protein 90 clients are degraded exclusively through the proteasome and highlights the complexity of cellular protein quality control systems [16].

The degradation process exhibits client-specific kinetics and mechanisms [18]. Protein kinases generally show rapid degradation within hours of Heat Shock Protein 90 inhibition, while transcription factors may exhibit more variable degradation patterns [14] [15]. The differential sensitivity reflects the varying degrees of Heat Shock Protein 90 dependence among client proteins, with some clients being more reliant on continuous chaperone support than others [18].

Quantitative studies demonstrate that the degradation process is highly efficient [17]. In chronic myeloid leukemia cell lines, alvespimycin treatment resulted in significant reduction of breakpoint cluster region-Abelson protein levels, with resistant cell lines showing even greater sensitivity to the compound [17]. The inhibitory concentration 50 values of 31 nanomolar for resistant cells compared to 50 nanomolar for sensitive cells indicate that Heat Shock Protein 90 inhibition may be particularly effective against drug-resistant cancer phenotypes [17].

Impact on Heat Shock Protein Feedback Mechanisms

Alvespimycin treatment initiates a complex heat shock response characterized by the upregulation of multiple heat shock proteins through Heat Shock Factor 1 activation. This response represents a cellular attempt to compensate for Heat Shock Protein 90 inhibition and maintain protein homeostasis. The magnitude and kinetics of this response have significant implications for the therapeutic efficacy of Heat Shock Protein 90 inhibitors.

Heat Shock Protein 70 shows the most dramatic upregulation, with expression levels increasing 5- to 7.5-fold following alvespimycin treatment. This increase occurs through Heat Shock Factor 1 de-repression, as Heat Shock Protein 90 normally maintains Heat Shock Factor 1 in an inactive state. The released Heat Shock Factor 1 undergoes trimerization and DNA binding, leading to transcriptional activation of heat shock genes. Heat Shock Protein 70 gene expression increases 30- to 42-fold within 2 hours of treatment, demonstrating the rapid and robust nature of this response.

Heat Shock Protein 27 expression also increases approximately 2-fold following alvespimycin treatment. This small heat shock protein plays important roles in actin filament dynamics and protection against cell death. The upregulation of Heat Shock Protein 27 may contribute to cellular survival mechanisms that counteract the pro-apoptotic effects of Heat Shock Protein 90 inhibition. Studies have shown that Heat Shock Protein 27 knockdown sensitizes cells to Heat Shock Protein 90 inhibitor-induced apoptosis, confirming its protective role.

Heat Shock Protein 90 itself undergoes compensatory upregulation of approximately 2-fold. This represents an autoregulatory feedback mechanism where the cell attempts to restore Heat Shock Protein 90 levels in response to functional inhibition. However, this upregulation may be insufficient to overcome the competitive inhibition by alvespimycin, particularly given the compound's high binding affinity and slow dissociation kinetics [2].

Heat Shock Protein 60 also shows increased expression, particularly in cells with intact mitochondrial function. This mitochondrial chaperone may represent a compensatory mechanism to maintain protein folding capacity in cellular compartments not directly affected by cytosolic Heat Shock Protein 90 inhibition. The upregulation suggests that cells attempt to preserve essential protein folding functions through alternative chaperone systems.

The heat shock response exhibits temporal dynamics that influence therapeutic outcomes. Early response genes are activated within minutes to hours, while protein level changes occur over several hours to days. The kinetics of Heat Shock Factor 1 activation and subsequent gene expression create a temporal window where Heat Shock Protein 90 inhibition effects may be most pronounced before compensatory mechanisms are fully activated.

Importantly, the magnitude of the heat shock response varies among different cell types and treatment conditions. Cancer cells may exhibit enhanced heat shock responses due to their already stressed cellular environment and dependence on Heat Shock Protein 90 for oncogenic protein function. This differential response may contribute to the selective toxicity of Heat Shock Protein 90 inhibitors toward cancer cells compared to normal cells.

Redox Cycling Properties and Reactive Oxygen Species Generation

Alvespimycin exhibits significant redox cycling properties that contribute to reactive oxygen species generation and cellular oxidative stress. The compound contains a benzoquinone moiety characteristic of the geldanamycin family, which undergoes one-electron reduction to form semiquinone radicals. The half-wave reduction potential of alvespimycin is -0.015 volts versus silver/silver chloride, making it the most readily reduced among the benzoquinone ansamycin Heat Shock Protein 90 inhibitors.

The redox cycling mechanism involves the reduction of alvespimycin by nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase, leading to semiquinone formation and subsequent superoxide radical generation. Spin-trapping studies demonstrate that superoxide formation rate follows the order alvespimycin greater than 17-allylamino-17-demethoxygeldanamycin greater than geldanamycin. This ordering correlates directly with the reduction potentials of the respective quinone/semiquinone couples.

The enhanced superoxide generation by alvespimycin compared to other Heat Shock Protein 90 inhibitors has important toxicological implications. Paradoxically, the hepatotoxicity order is opposite to the superoxide formation rate, with alvespimycin showing reduced hepatotoxicity despite higher reactive oxygen species generation. This apparent contradiction may reflect differences in cellular uptake, distribution, or detoxification mechanisms among the compounds.

Cellular studies using dichlorofluorescein diacetate fluorescence demonstrate that alvespimycin dose-dependently increases intracellular reactive oxygen species levels. Flow cytometry analysis reveals significant elevation of oxidative stress markers in treated gastric cancer cells, with the effect being concentration-dependent. The reactive oxygen species generation contributes to the cytotoxic effects of alvespimycin independent of its Heat Shock Protein 90 inhibitory activity.

The compound also affects cellular antioxidant defense systems. Alvespimycin treatment leads to decreased expression of nuclear factor erythroid 2-related factors 1 and 2, master regulators of antioxidant gene expression. This downregulation impairs the cellular ability to respond to oxidative stress and may enhance the cytotoxic effects of reactive oxygen species generation. The simultaneous increase in reactive oxygen species production and decrease in antioxidant capacity creates a particularly vulnerable cellular state.

Mechanistic studies reveal that the redox cycling properties of alvespimycin can modulate Heat Shock Protein 90 function through oxidative modifications. Reactive oxygen species generation leads to disulfide bond formation in Heat Shock Protein 90, as demonstrated by slower migration on non-reducing sodium dodecyl sulfate-polyacrylamide gel electrophoresis. This oxidative modification disrupts Heat Shock Protein 90 function independently of adenosine triphosphate-competitive inhibition.

The redox properties also influence the compound's effects on other cellular targets. Studies demonstrate that Heat Shock Protein 90 and Heat Shock Protein 70 have opposing roles in regulating nicotinamide adenine dinucleotide phosphate oxidase stability and reactive oxygen species production. Alvespimycin treatment shifts the balance toward Heat Shock Protein 70-mediated degradation of nicotinamide adenine dinucleotide phosphate oxidase proteins, contributing to overall cellular redox regulation.

The water solubility of alvespimycin hydrochloride is 0.0211 milligrams per milliliter, which may influence its cellular uptake and distribution [4]. The limited aqueous solubility could affect the extent of redox cycling in different cellular compartments and contribute to the complex relationship between reactive oxygen species generation and biological effects [4].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

KEGG Target based Classification of Drugs

Signaling molecules

Chaperone and folding catalyst

HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Wikipedia

Dates

2015 Apr 28.

The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by

imetelstat in human osteosarcoma.

Hu Y(1), Bobb D, He J, Hill DA, Dome JS.

Author information:

(1)a Center for Cancer and Immunology Research and the Division of Oncology;

Children/'s National Medical Center ; Washington, DC USA.

The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic

strategies. This study evaluated the effect of the telomerase inhibitor

imetelstat in pre-clinical models of human osteosarcoma. Because the chaperone

molecule HSP90 facilitates the assembly of telomerase protein, the ability of the

HSP90 inhibitor alvespimycin to potentiate the effect of the telomerase inhibitor

was assessed. The effect of single or combined treatment with imetelstat and

alvespimycin on long-term growth was assessed in osteosarcoma cell lines (143B,

HOS and MG-63) and xenografts derived from 143B cells. Results indicated that

imetelstat as a single agent inhibited telomerase activity, induced telomere

shortening, and inhibited growth in all 3 osteosarcoma cell lines, though the

bulk cell cultures did not undergo growth arrest. Combined treatment with

imetelstat and alvespimycin resulted in diminished telomerase activity and

shorter telomeres compared to either agent alone as well as higher levels of

γH2AX and cleaved caspase-3, indicative of increased DNA damage and apoptosis.

With dual telomerase and HSP90 inhibition, complete growth arrest of bulk cell

cultures was achieved. In xenograft models, all 3 treatment groups significantly

inhibited tumor growth compared with the placebo-treated control group, with the

greatest effect seen in the combined treatment group (imetelstat, p = 0.045,

alvespimycin, p = 0.034; combined treatment, p = 0.004). In conclusion, HSP90

inhibition enhanced the effect of telomerase inhibition in pre-clinical models of

osteosarcoma. Dual targeting of telomerase and HSP90 warrants further

investigation as a therapeutic strategy.

2. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28.

Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022,

17-DMAG) administered intravenously twice weekly to patients with acute myeloid

leukemia.

Lancet JE(1), Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX,

Bhalla K, Hannah AL, Baer MR.

Author information:

(1)H Lee Moffitt Cancer Center and Research Institute, Tampa, FL 33612, USA.

jeffrey.lancet@moffitt.org

Heat shock protein 90 (Hsp90) is a molecular chaperone with many oncogenic client

proteins. The small-molecule Hsp90 inhibitor alvespimycin, a geldanamycin

derivative, is being developed for various malignancies. This phase 1 study

examined the maximum-tolerated dose (MTD), safety and

pharmacokinetic/pharmacodynamic profiles of alvespimycin in patients with

advanced acute myeloid leukemia (AML). Patients with advanced AML received

escalating doses of intravenous alvespimycin (8-32 mg/m(2)), twice weekly, for 2

of 3 weeks. Dose-limiting toxicities (DLTs) were assessed during cycle 1. A total

of 24 enrolled patients were evaluable for toxicity. Alvespimycin was well

tolerated; the MTD was 24 mg/m(2) twice weekly. Common toxicities included

neutropenic fever, fatigue, nausea and diarrhea. Cardiac DLTs occurred at 32

mg/m(2) (elevated troponin and myocardial infarction). Pharmacokinetics revealed

linear increases in C(max) and area under the curve (AUC) from 8 to 32 mg/m(2)

and minor accumulation upon repeated doses. Pharmacodynamic analyses on day 15

revealed increased apoptosis and Hsp70 levels when compared with baseline within

marrow blasts. Antileukemia activity occurred in 3 of 17 evaluable patients

(complete remission with incomplete blood count recovery). The twice-weekly

administered alvespimycin was well tolerated in patients with advanced AML,

showing linear pharmacokinetics, target inhibition and signs of clinical

activity. We determined a recommended phase 2 dose of 24 mg/m(2).

3. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508.

Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor

alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program.

Smith MA(1), Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris

JM, Keir ST, Wu J, Houghton PJ.

Author information:

(1)Cancer Therapy Evaluation Program, NCI, Bethesda, Maryland.

BACKGROUND: Alvespimycin (17-DMAG, KOS-1022), a potent small-molecule inhibitor

of the protein chaperone Hsp90, is being developed as an anticancer agent because

of the multiple Hsp90 client proteins involved in cancer cell growth and

survival.

PROCEDURES: Alvespimycin was tested against the in vitro panel of the Pediatric

Preclinical Testing Program (PPTP) at concentrations from 1 nM to 10 microM and

was tested against the PPTP/'s in vivo tumor panels by intraperitoneal

administration using a 50 mg/kg BID twice weekly x 6 weeks dose and schedule.

Hsp70 induction in tumor and liver tissue was used as a pharmacodynamic measure

of Hsp90 inhibition and stress response induction.

RESULTS: Alvespimycin had a median IC(50) of 68 nM against the PPTP/'s in vitro

panel, with a trend for lower IC(50) values for the rhabdomyosarcoma panel

(median IC(50) 32 nM) and for higher IC(50) values for the neuroblastoma panel

(median IC(50) 380 nM). Using the time to event activity measure, alvespimycin

had intermediate or high activity against 4 of 28 evaluable solid tumor

xenografts, including 3 of 4 alveolar rhabdomyosarcoma xenografts (one with a

partial response). Hsp70 induction was observed in tumor tissue from both

responding and non-responding xenografts.

CONCLUSIONS: Alvespimycin demonstrated little in vivo antitumor activity against

most of the PPTP/'s preclinical models. The greatest drug effect was observed for

the alveolar rhabdomyosarcoma xenografts in the rhabdomyosarcoma panel. Hsp70

induction was observed in responding and non-responding xenografts, suggesting

that tumor-specific events subsequent to HSP90 inhibition are primary

determinants of antitumor activity.